Cas no 83108-09-2 ((2R,3S,4R,6S)-6-[1-[(10R,13R,14S,17S)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethoxy]-2-methyl-tetrahydropyran-3,4-diol)
83108-09-2 structure
Product Name:(2R,3S,4R,6S)-6-[1-[(10R,13R,14S,17S)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethoxy]-2-methyl-tetrahydropyran-3,4-diol
Numero CAS:83108-09-2
MF:C26H42O7
MW:466.607489109039
CID:1808396
PubChem ID:158307
Update Time:2025-04-21
(2R,3S,4R,6S)-6-[1-[(10R,13R,14S,17S)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethoxy]-2-methyl-tetrahydropyran-3,4-diol Proprietà chimiche e fisiche
Nomi e identificatori
-
- (2R,3S,4R,6S)-6-[1-[(10R,13R,14S,17S)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethoxy]-2-methyl-tetrahydropyran-3,4-diol
- (2R,3S,4R,6S)-6-[1-[(10R,13R,14S,17S)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethoxy]-2-methyloxane-3,4-diol
- 83108-09-2
- beta-D-arabino-Hexopyranoside, (3beta,14beta)-3,14-dihydroxypregn-5-en-20-yl 2,6-dideoxy-
- 3,14-Dihydroxypregn-5-en-20-yl 2,6-dideoxyhexopyranoside
- DTXSID201003114
-
- Inchi: 1S/C26H42O7/c1-14(33-23-22(30)21(29)20(28)13-32-23)17-8-11-26(31)19-5-4-15-12-16(27)6-9-24(15,2)18(19)7-10-25(17,26)3/h4,14,16-23,27-31H,5-13H2,1-3H3
- Chiave InChI: JGAWMKJMGHGWDN-UHFFFAOYSA-N
- Sorrisi: CC(C1C2(C(C3C(CC2)C2(C(CC(CC2)O)=CC3)C)(O)CC1)C)OC1C(O)C(O)C(O)CO1
Proprietà calcolate
- Massa esatta: 464.31378912g/mol
- Massa monoisotopica: 464.31378912g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 33
- Conta legami ruotabili: 3
- Complessità: 785
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 8
- Conta stereocentri atomici non definiti: 4
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.8
- Superficie polare topologica: 99.4Ų
(2R,3S,4R,6S)-6-[1-[(10R,13R,14S,17S)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethoxy]-2-methyl-tetrahydropyran-3,4-diol Letteratura correlata
-
Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
83108-09-2 ((2R,3S,4R,6S)-6-[1-[(10R,13R,14S,17S)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethoxy]-2-methyl-tetrahydropyran-3,4-diol) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso